Pentopril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Pentopril kann durch Ethanolysis von 2,4-Dimethylglutarsäureanhydrid synthetisiert werden, wodurch der Monoethylester der 2,4-Dimethylglutarsäure entsteht. Dieser Zwischenstoff wird dann mit Oxalylchlorid umgesetzt, um das Monoacylchlorid zu bilden, das anschließend mit Indolin-2-Carbonsäure kondensiert wird . Industrielle Produktionsmethoden umfassen in der Regel ähnliche Synthesewege, jedoch in größerem Maßstab, um Reinheit und Ausbeute zu optimieren.

Analyse Chemischer Reaktionen

Pentopril durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: In vivo wird this compound zu seiner aktiven Form, CGS 13934, hydrolysiert.

Oxidation und Reduktion: Diese Reaktionen sind bei this compound weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxalylchlorid für die Acylierung und verschiedene Nucleophile für Substitutionsreaktionen. Das Hauptprodukt, das bei der Hydrolyse von this compound gebildet wird, ist CGS 13934 .

Wissenschaftliche Forschungsanwendungen

Pentopril wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung zur Untersuchung von ACE-Hemmern und ihren Synthesewegen verwendet.

Medizin: Entwickelt zur Behandlung von Bluthochdruck und Herzinsuffizienz.

Industrie: Einsatz in der pharmazeutischen Industrie zur Entwicklung von ACE-Hemmern und verwandten Verbindungen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Angiotensin-Converting-Enzym (ACE) hemmt, das für die Umwandlung von Angiotensin I in Angiotensin II, ein starkes Vasokonstriktor, verantwortlich ist . Durch die Hemmung dieses Enzyms senkt this compound den Angiotensin-II-Spiegel, was zu Vasodilatation und einer anschließenden Senkung des Blutdrucks führt . Zu den beteiligten molekularen Zielen gehören das ACE-Enzym und das Renin-Angiotensin-Aldosteron-System .

Wirkmechanismus

Pentopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system .

Vergleich Mit ähnlichen Verbindungen

Pentopril ähnelt anderen ACE-Hemmern wie Perindopril, Ramipril und Captopril . Es ist jedoch einzigartig in seiner spezifischen Struktur und dem besonderen Syntheseweg, der für seine Herstellung verwendet wird . Im Gegensatz zu Captopril, das eine Thiolgruppe enthält, sind this compound und seine Analoga nicht-thiolische ACE-Hemmer . Dieser strukturelle Unterschied kann ihre pharmakokinetischen Eigenschaften und klinischen Anwendungen beeinflussen.

Ähnliche Verbindungen

- Perindopril

- Ramipril

- Captopril

- Enalapril

Die Einzigartigkeit von this compound liegt in seiner spezifischen l-Glutarylindolin-2-(S)-Carbonsäure-Derivatsstruktur, die es von anderen ACE-Hemmern abhebt .

Biologische Aktivität

Pentopril, classified as a non-thiol angiotensin-converting enzyme (ACE) inhibitor, has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Absorption and Distribution

This compound is rapidly absorbed following oral administration, exhibiting zero-order kinetics. The compound has an apparent volume of distribution of approximately 0.83 L/kg and an oral clearance rate of about 0.79 L/hr/kg. Studies indicate that urinary recovery after dosing shows a dose-proportional pattern, with around 21% recovery for this compound and 40% for its active metabolite, CGS 13934 .

Metabolism and Excretion

The pharmacokinetic profile reveals that this compound has a short half-life of less than one hour, while its active metabolite has a half-life of approximately two hours. In multiple-dose studies, no significant accumulation of either compound was observed, indicating efficient metabolism and clearance from the body .

ACE Inhibition

This compound's primary mechanism of action involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin system (RAS). The pharmacodynamic half-life for plasma ACE inhibition increases with dosage; for instance, at a dosage of 10 mg, the half-life is about 1.5 hours, while at 500 mg, it extends to nearly 9.8 hours. A hyperbolic function describes the relationship between plasma levels of the metabolite and ACE inhibition .

Clinical Implications

Clinical studies have demonstrated the efficacy of this compound in managing hypertension and other cardiovascular conditions. Notably, it has been investigated in various trials assessing its impact on blood pressure and cardiovascular events.

Case Study: Rheumatoid Arthritis

A clinical study evaluated the effects of this compound in patients with active rheumatoid arthritis (RA). The results indicated that while this compound did not significantly lower disease activity compared to controls, it was well-tolerated among participants .

Table: Summary of Key Pharmacokinetic and Pharmacodynamic Properties

| Property | This compound | Active Metabolite (CGS 13934) |

|---|---|---|

| Half-Life | <1 hour | ~2 hours |

| Volume of Distribution | 0.83 L/kg | Not specified |

| Oral Clearance | ~0.79 L/hr/kg | Not specified |

| Urinary Recovery | ~21% | ~40% |

| ACE Inhibition Half-Life | Dose-dependent | Dose-dependent |

Clinical Trials

Several pivotal trials have investigated the role of this compound in various populations:

- EUROPA Trial : This trial assessed perindopril (another ACE inhibitor) but provides context for understanding similar agents like this compound in reducing cardiovascular mortality .

- HOPE Trial : Although focused on ramipril, findings suggest that ACE inhibitors can significantly reduce major cardiovascular events in high-risk populations .

Efficacy in Specific Conditions

Research indicates that this compound may have additional benefits beyond hypertension management. For instance, its use in chronic conditions such as heart failure and diabetic nephropathy has been explored, although results vary across studies.

Eigenschaften

CAS-Nummer |

82924-03-6 |

|---|---|

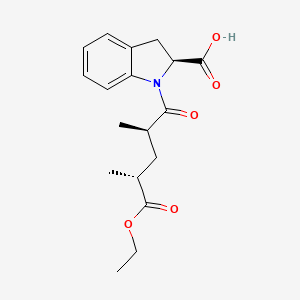

Molekularformel |

C18H23NO5 |

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1 |

InChI-Schlüssel |

NVXFXLSOGLFXKQ-JMSVASOKSA-N |

SMILES |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Isomerische SMILES |

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |

Kanonische SMILES |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Synonyme |

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid CGS 13945 CGS-13945 pentopril |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.